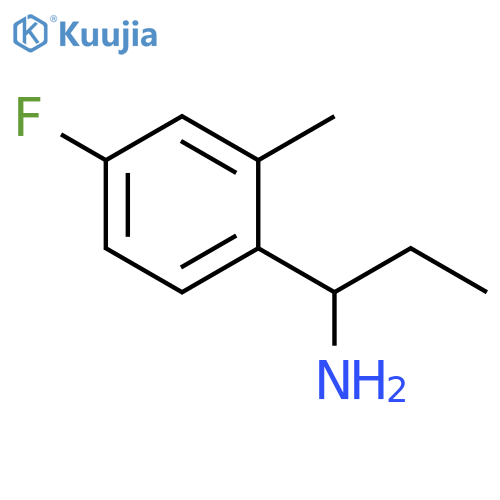Cas no 1270440-21-5 (1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE)

1270440-21-5 structure
商品名:1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE
CAS番号:1270440-21-5
MF:C10H14FN
メガワット:167.223266124725
CID:5525154
1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE 化学的及び物理的性質
名前と識別子
-
- 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE
-
- インチ: 1S/C10H14FN/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,10H,3,12H2,1-2H3
- InChIKey: NUROPEITPIZKEL-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(F)C=C1C)(N)CC
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 231.4±25.0 °C at 760 mmHg
- フラッシュポイント: 104.0±11.1 °C
- じょうきあつ: 0.1±0.5 mmHg at 25°C
1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE65683-1g |
1-(4-Fluoro-2-methylphenyl)propan-1-amine |
1270440-21-5 | 95% | 1g |
$519.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1790153-1g |
1-(4-Fluoro-2-methylphenyl)propan-1-amine |
1270440-21-5 | 98% | 1g |
¥8062.00 | 2024-08-09 | |
| Crysdot LLC | CD12156402-1g |
1-(4-Fluoro-2-methylphenyl)propan-1-amine |
1270440-21-5 | 97% | 1g |
$887 | 2024-07-18 | |
| TRC | F184855-125mg |
1-(4-Fluoro-2-methylphenyl)propan-1-amine |
1270440-21-5 | 125mg |
$ 465.00 | 2022-06-05 | ||
| TRC | F184855-250mg |
1-(4-Fluoro-2-methylphenyl)propan-1-amine |
1270440-21-5 | 250mg |
$ 770.00 | 2022-06-05 | ||
| A2B Chem LLC | AE65683-2.5g |
1-(4-Fluoro-2-methylphenyl)propan-1-amine |
1270440-21-5 | 95% | 2.5g |
$888.00 | 2024-04-20 |
1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
1270440-21-5 (1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE) 関連製品
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
